Cas no 1212395-34-0 (tert-butyl (cis-3-aminocyclobutyl)carbamate)

Tert-butyl (cis-3-aminocyclobutyl)carbamate is a protected amine derivative featuring a cyclobutyl backbone, commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. The cis-configuration of the aminocyclobutyl moiety enhances its utility in constructing conformationally constrained scaffolds, which are valuable in medicinal chemistry for modulating biological activity. This compound is particularly advantageous for peptide coupling and heterocycle formation due to its well-defined stereochemistry and compatibility with a range of reaction conditions. Its high purity and consistent performance make it a reliable choice for synthetic applications.
tert-butyl (cis-3-aminocyclobutyl)carbamate structure
1212395-34-0 structure
Product name:tert-butyl (cis-3-aminocyclobutyl)carbamate
CAS No:1212395-34-0
MF:C9H18N2O2
Molecular Weight:186.2514
MDL:MFCD11099896
CID:1011147
PubChem ID:16228707

tert-butyl (cis-3-aminocyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

    • Cis Tert-Butyl N-(3-Aminocyclobutyl)carbamate
    • tert-butyl ((cis)-3-aMinocyclobutyl)carbaMate
    • 2-(BOC-AMINO)-6-OXOSPIRO[3.3]HEPTANE
    • AC1Q1NBN
    • CTK7G9104
    • tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
    • tert-butyl (8R)-8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
    • tert-butyl (cis-3-aminocyclobutyl)carbamate
    • tert-butyl 6-oxospiro[3.3]hept-2-ylcarbamate
    • TERT-BUTYL N-(6-OXOSPIRO[3.3]HEPTAN-2-YL)CARBAMATE
    • tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
    • tert-Butyl (3-aminocyclobutyl)carbamate
    • tert-Butyl N-(3-aminocyclobutyl)carbamate
    • tert-butyl 3-aminocyclobutylcarbamate
    • tert-Butyl (trans-3-aminocyclobutyl)carbamate
    • cis-tert-Butyl 3-aminocyclobutanecarbamate
    • trans-tert-butyl 3-aminocyclobutylcarbamate
    • CIS-TERT-BUTYL 3-AMINOCYCLOBUTYLCARBAMATE
    • CIS-N-BOC-1,3-DIAMINOCYCLOBUTANE
    • TRANS-N-BOC-1,3-DIAMINOCYCLOBUTANE
    • cis-tert-
    • MFCD11099896
    • AM807308
    • AKOS015949380
    • SCHEMBL9970781
    • 1090904-48-5
    • SCHEMBL14737457
    • CS-0045544
    • SCHEMBL13018598
    • SY035913
    • tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate
    • EN300-27068
    • J-004465
    • DB-002979
    • BS-13855
    • AKOS010366654
    • tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate;trans-N-Boc-1,3-cyclobutanediamine
    • cis-N1-Boc-cyclobutane-1,3-diamine
    • tert-butyl((trans)-3-aminocyclobutyl)carbamate
    • 1212395-34-0
    • 871014-19-6
    • J-524339
    • SY070837
    • trans-N-Boc-1,3-cyclobutanediamine
    • EN300-53089
    • trans-1-(Boc-amino)cyclobutan-3-amine
    • tert-butyl (1r,3r)-3-aminocyclobutylcarbamate
    • tert-butyl ((trans)-3-aminocyclobutyl)carbamate
    • Tert-butyl(trans-3-aminocyclobutyl)carbamate
    • TRANS TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
    • SB10973
    • AKOS009108626
    • 1-(Boc-amino)cyclobutan-3-amine
    • tert-butyl3-aminocyclobutylcarbamate
    • cis-tert-butyl N-(3-aminocyclobutyl)carbamate
    • tert-butyl ((1s,3s)-3-aminocyclobutyl)carbamate
    • A862858
    • TERT-BUTYL ((1R,3R)-3-AMINOCYCLOBUTYL)CARBAMATE
    • BCP09860
    • J-524326
    • F8887-3890
    • SCHEMBL12162998
    • CS-WAA0308
    • cis-1-(Boc-amino)cyclobutan-3-amine
    • PB14876
    • 3-Amino-1-tert-butylcyclobutyl carbamate
    • SY042083
    • EN300-55580
    • A891829
    • trans-N-Boc-1,3-diaminocyclobutane, AldrichCPR
    • PB16119
    • CS-W005385
    • cis-(3-amino-cyclobutyl)-carbamic acid tert-butyl ester
    • Carbamic acid, N-(trans-3-aminocyclobutyl)-, 1,1-dimethylethyl ester
    • A895150
    • Z237445442
    • OPDOEOOBYOABCJ-KNVOCYPGSA-N
    • BS-13843
    • tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
    • tert-butyl 3-aminocyclobutylcarbamate-HCl
    • cis-tert-Butyl3-aminocyclobutanecarbamate
    • GS-3750
    • OPDOEOOBYOABCJ-LJGSYFOKSA-N
    • MFCD12755997
    • tert-butyl(cis-3-aminocyclobutyl)carbamate
    • AM807309
    • N-[(1r,3r)-3-Aminocyclobutyl]carbamate
    • tert-butyl (cis-3-aminocy...
    • AM803042
    • MFCD09040641
    • DB-110095
    • MDL: MFCD11099896
    • インチ: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
    • InChIKey: OPDOEOOBYOABCJ-UHFFFAOYSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N([H])C1([H])C([H])([H])C([H])(C1([H])[H])N([H])[H])=O

計算された属性

  • 精确分子量: 186.136827821g/mol
  • 同位素质量: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 192
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 64.4

tert-butyl (cis-3-aminocyclobutyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM106060-250mg
tert-butyl (cis-3-aminocyclobutyl)carbamate
1212395-34-0 97%
250mg
$77 2022-09-04
eNovation Chemicals LLC
K31279-10g
cis-tert-Butyl N-(3-aminocyclobutyl)carbamate
1212395-34-0 95%
10g
$2500 2023-09-03
TRC
C286395-1mg
cis-N-Boc-1,3-diaminocyclobutane
1212395-34-0
1mg
$ 105.00 2022-04-01
Enamine
EN300-55580-1mg
rac-tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate, cis
1212395-34-0 95.0%
1mg
$83.0 2021-06-28
Chemenu
CM106060-10g
tert-butyl (cis-3-aminocyclobutyl)carbamate
1212395-34-0 97%
10g
$1667 2023-11-22
abcr
AB304972-1 g
cis-N-Boc-1,3-diaminocyclobutane, 98%; .
1212395-34-0 98%
1 g
€347.10 2023-07-19
Chemenu
CM106060-1g
tert-butyl (cis-3-aminocyclobutyl)carbamate
1212395-34-0 97%
1g
$275 2021-08-06
Ambeed
A180352-100mg
cis-tert-Butyl 3-aminocyclobutanecarbamate
1212395-34-0 98%
100mg
$30.0 2024-04-25
eNovation Chemicals LLC
Y0979074-10g
cis-tert-Butyl 3-aminocyclobutanecarbamate
1212395-34-0 95%
10g
$600 2024-08-02
Enamine
EN300-55580-250mg
rac-tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate, cis
1212395-34-0 95.0%
250mg
$100.0 2022-10-09

tert-butyl (cis-3-aminocyclobutyl)carbamate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 30 psi, rt
Reference
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Hu, Essa; et al, ACS Medicinal Chemistry Letters, 2014, 5(6), 700-705

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  24 h, pH 5, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 30 psi, rt
Reference
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Hu, Essa; et al, ACS Medicinal Chemistry Letters, 2014, 5(6), 700-705

tert-butyl (cis-3-aminocyclobutyl)carbamate Raw materials

tert-butyl (cis-3-aminocyclobutyl)carbamate Preparation Products

tert-butyl (cis-3-aminocyclobutyl)carbamate 関連文献

tert-butyl (cis-3-aminocyclobutyl)carbamateに関する追加情報

Comprehensive Overview of tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS No. 1212395-34-0)

tert-butyl (cis-3-aminocyclobutyl)carbamate, with the CAS number 1212395-34-0, is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate-protected amines, which are pivotal intermediates in the development of bioactive molecules. Its unique cis-3-aminocyclobutyl structure makes it a valuable building block for drug discovery, particularly in the design of kinase inhibitors and protease-targeting therapeutics. Researchers and chemists frequently search for this compound due to its relevance in peptide mimetics and small-molecule drug candidates.

The growing interest in tert-butyl (cis-3-aminocyclobutyl)carbamate is driven by its applications in medicinal chemistry and bioconjugation. With the rise of personalized medicine and targeted drug delivery systems, this compound has gained attention for its role in optimizing drug efficacy and reducing off-target effects. Its carbamate-protecting group ensures stability during synthetic processes, making it a preferred choice for multi-step organic synthesis. Recent trends in AI-driven drug discovery have further highlighted the importance of such intermediates, as they enable rapid prototyping of novel therapeutic agents.

From a synthetic perspective, tert-butyl (cis-3-aminocyclobutyl)carbamate is often employed in the construction of cyclobutane-containing scaffolds, which are increasingly explored for their conformational rigidity and metabolic stability. This aligns with the current focus on bioisosteres and fragment-based drug design. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) and click chemistry methodologies makes it a versatile tool for researchers working on next-generation biologics.

In the context of green chemistry, the demand for sustainable synthetic routes has led to innovations in the production of tert-butyl (cis-3-aminocyclobutyl)carbamate. Catalytic methods and flow chemistry techniques are being investigated to minimize waste and improve yield. This resonates with the broader industry shift toward environmentally friendly synthesis and atom economy. As a result, suppliers and manufacturers are increasingly offering this compound with high-purity specifications to meet the stringent requirements of GMP-compliant laboratories.

For those exploring structure-activity relationships (SAR), tert-butyl (cis-3-aminocyclobutyl)carbamate serves as a critical probe to study the impact of ring strain and hydrogen-bonding motifs on biological activity. Its incorporation into macrocyclic compounds and peptidomimetics has opened new avenues in the treatment of chronic diseases and infectious disorders. The compound’s chiral purity and stereochemical integrity are also key factors in ensuring reproducible results in preclinical studies.

In summary, tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS No. 1212395-34-0) stands at the intersection of cutting-edge drug development and sustainable chemistry. Its versatility and relevance to contemporary research themes, such as AI-augmented molecular design and green synthesis, underscore its importance in modern scientific endeavors. As the pharmaceutical industry continues to evolve, this compound will likely remain a cornerstone for innovators seeking to address unmet medical needs.

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